Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 954608-63-0, molecular formula C₂₄H₂₂N₂O₂, molecular weight 370.4 g/mol) is a synthetic small molecule belonging to the tetrahydroquinolin-2-one benzamide class. Its structure comprises a 1-benzyl-3,4-dihydroquinolin-2(1H)-one core linked via an amide bond at the 6-position to a 2-methylbenzamide moiety.

Molecular Formula C24H22N2O2
Molecular Weight 370.452
CAS No. 954608-63-0
Cat. No. B2554744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
CAS954608-63-0
Molecular FormulaC24H22N2O2
Molecular Weight370.452
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H22N2O2/c1-17-7-5-6-10-21(17)24(28)25-20-12-13-22-19(15-20)11-14-23(27)26(22)16-18-8-3-2-4-9-18/h2-10,12-13,15H,11,14,16H2,1H3,(H,25,28)
InChIKeyYQDKZJULOOFGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 954608-63-0): Chemical Identity, Scaffold Class, and Procurement Context


N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 954608-63-0, molecular formula C₂₄H₂₂N₂O₂, molecular weight 370.4 g/mol) is a synthetic small molecule belonging to the tetrahydroquinolin-2-one benzamide class [1]. Its structure comprises a 1-benzyl-3,4-dihydroquinolin-2(1H)-one core linked via an amide bond at the 6-position to a 2-methylbenzamide moiety. This scaffold is a privileged structure in medicinal chemistry, with close analogs reported as histone deacetylase (HDAC) inhibitors, cyclin-dependent kinase (CDK) inhibitors, and antiproliferative agents [2][3]. The compound is primarily sourced as a research chemical (typical purity ≥95%) for exploratory medicinal chemistry and biochemical screening applications.

Why Close Analogs of N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide Cannot Be Interchanged Without Functional Consequence


Within the tetrahydroquinolin-2-one benzamide series, even single-point modifications at the N-1 position or on the benzamide ring produce substantial shifts in lipophilicity, steric bulk, hydrogen-bonding capacity, and target engagement profiles. Replacing the N-1 benzyl group of CAS 954608-63-0 with an isobutyl group (as in AT7519 analog CAS 946221-04-1) reduces molecular weight from 370.4 to 336.4 g/mol and alters the aromatic stacking surface available for target binding [1][2]. Similarly, removing the ortho-methyl substituent from the benzamide ring (CAS 954683-87-5) changes the torsional profile and potential for hydrophobic pocket occupancy [1]. These structural variations translate into quantifiable differences in computed physicochemical properties — including XLogP3 and topological polar surface area (TPSA) — that directly influence membrane permeability, solubility, and protein-binding characteristics. Generic substitution among analogs in this series is therefore unsupported without comparative biological data demonstrating functional equivalence [3].

Quantitative Differentiation Evidence for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide Versus Closest Structural Analogs


N-1 Benzyl Substitution Confers Higher Lipophilicity Versus the Isobutyl Analog, Altering Predicted Membrane Partitioning

The N-1 benzyl group of CAS 954608-63-0 increases computed lipophilicity (XLogP3 = 3.9) relative to the N-1 isobutyl analog AT7519 precursor (CAS 946221-04-1, XLogP3 = 3.8), a difference of +0.1 log unit [1][2]. Although modest in magnitude, this shift is accompanied by a larger molecular weight (370.4 vs. 336.4 g/mol, Δ = +34 Da) and a substantially extended aromatic surface contributed by the benzyl phenyl ring, which can enhance π-stacking interactions with aromatic residues in hydrophobic binding pockets [1]. The benzyl substituent also adds one additional aromatic ring to the structure, altering the sp³/sp² carbon ratio and potentially affecting metabolic stability.

Physicochemical profiling Lipophilicity Drug-likeness Tetrahydroquinoline benzamide

Topological Polar Surface Area (TPSA) of the Target Compound Is Identical to That of the N-1 Isobutyl Analog, Indicating Conserved Hydrogen-Bonding Capacity

Both CAS 954608-63-0 and the N-1 isobutyl analog CAS 946221-04-1 share a TPSA of 49.4 Ų, as computed via the Cactvs algorithm [1][2]. This value falls well below the commonly cited oral bioavailability threshold of 140 Ų (Veber rule) and is identical between the two compounds because the topological polar surface area is dominated by the amide and lactam carbonyl oxygen and amide NH contributors, which are conserved across the N-1 substitution variation [1]. The identical TPSA indicates that any differential biological activity between these two compounds arises from steric, lipophilic, or aromatic stacking contributions rather than from altered hydrogen-bonding capacity.

TPSA Hydrogen bonding Oral bioavailability prediction Tetrahydroquinoline scaffold

Ortho-Methyl Benzamide Substitution Distinguishes CAS 954608-63-0 from the Unsubstituted Benzamide Analog (CAS 954683-87-5)

The target compound bears an ortho-methyl group on the benzamide ring, whereas the closely related N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 954683-87-5) is the unsubstituted benzamide analog [1]. The ortho-methyl substituent introduces a steric constraint that restricts rotation around the amide C–N bond and alters the preferred dihedral angle between the benzamide phenyl ring and the amide plane. This steric effect can modulate the presentation of the benzamide moiety to biological targets. In structurally related benzamide HDAC inhibitor series, ortho-substitution on the benzamide ring has been shown to influence isoform selectivity and antiproliferative potency [2]. No direct head-to-head IC₅₀ comparison data are available in the public domain for these two specific compounds.

Benzamide SAR Ortho-substitution Steric effect Tetrahydroquinoline

The N-1 Benzyl-2-oxo Scaffold Is Structurally Preorganized for HDAC Inhibition Based on Class-Level Evidence from Quinoline-Benzamide Series

A 2022 structure–activity relationship study by Omidkhah et al. demonstrated that quinoline-based benzamide derivatives act as histone deacetylase (HDAC) inhibitors, with several compounds exhibiting greater cytotoxicity against HCT116 and HT-29 colon cancer cell lines compared to the reference HDAC inhibitor entinostat (MS-275) [1]. The core pharmacophore — a heterocyclic scaffold linked via an amide to a benzamide moiety — is conserved in CAS 954608-63-0. In the Omidkhah series, compounds with aromatic N-substitution on the quinoline core showed differential HDAC inhibitory activity, suggesting that the N-1 benzyl group in CAS 954608-63-0 may contribute to HDAC isoform selectivity. No direct HDAC IC₅₀ data are available for CAS 954608-63-0 itself; this inference is based on scaffold-level structural analogy.

HDAC inhibition Epigenetics Anticancer Benzamide pharmacophore

Clinically Validated CDK Inhibition by the N-1 Isobutyl Analog (AT7519) Establishes Proof-of-Concept for the 2-Methylbenzamide-Tetrahydroquinolinone Pharmacophore

The N-1 isobutyl analog of the target compound — N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 946221-04-1) — is the substructure corresponding to the clinical-stage CDK inhibitor AT7519, which inhibits CDK2 with an IC₅₀ of 47 nM and CDK1 with an IC₅₀ of 210 nM [1][2]. AT7519 demonstrates antiproliferative activity across a panel of 26 human tumor cell lines with IC₅₀ values ranging from 40 to 940 nM [2]. The target compound (CAS 954608-63-0) retains the identical 2-methylbenzamide-tetrahydroquinolin-2-one pharmacophore and differs only in the N-1 substituent (benzyl vs. isobutyl). This pharmacophore conservation, combined with the proven target engagement of the isobutyl analog, supports the hypothesis that CAS 954608-63-0 may exhibit kinase inhibitory activity with a potentially altered selectivity profile driven by the bulkier aromatic N-1 benzyl group.

CDK inhibition Kinase inhibitor Cancer cell cycle AT7519

Recommended Research and Procurement Application Scenarios for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 954608-63-0)


Structure–Activity Relationship (SAR) Studies of N-1 Substitution Effects on Kinase Selectivity

CAS 954608-63-0 serves as the N-1 benzyl comparator to the N-1 isobutyl AT7519 pharmacophore (CAS 946221-04-1). Because these two compounds share identical TPSA (49.4 Ų) but differ in N-1 lipophilicity (Δ XLogP3 = +0.1) and the presence of an additional aromatic ring [1], they form a controlled pair for dissecting the contribution of aromatic N-1 substitution to kinase selectivity. Researchers can profile both compounds in parallel against a panel of recombinant CDKs (CDK1, CDK2, CDK4, CDK5, CDK6, CDK9) to determine whether the benzyl substituent shifts the selectivity fingerprint relative to the clinical isobutyl analog [2].

HDAC Inhibitor Screening Cascades Targeting Epigenetic Anticancer Mechanisms

The tetrahydroquinolin-2-one benzamide scaffold is conserved in experimentally validated HDAC inhibitors that demonstrated enhanced cytotoxicity against HCT116 and HT-29 colon cancer cells relative to the clinical HDAC inhibitor entinostat [1]. CAS 954608-63-0 is structurally preorganized for HDAC inhibition via its benzamide zinc-binding group and hydrophobic cap. Procurement is indicated for laboratories conducting HDAC isoform selectivity screening (HDAC1–11), with particular interest in whether the N-1 benzyl group confers selectivity for Class I (HDAC1/2/3) or Class II (HDAC6) isoforms.

Computational Chemistry and Molecular Docking Studies of Hydrophobic Pocket Occupancy

With an XLogP3 of 3.9, a TPSA of 49.4 Ų, and four rotatable bonds, CAS 954608-63-0 occupies a favorable drug-like physicochemical space [1]. The N-1 benzyl group provides an extended aromatic surface for π-stacking interactions that can be modeled in silico against protein targets with hydrophobic surface pockets (e.g., the HDAC surface recognition site or the ATP-binding cleft of kinases). The compound's well-defined computed properties make it suitable for molecular dynamics simulations and free-energy perturbation studies comparing N-1 benzyl versus N-1 alkyl occupancy.

Medicinal Chemistry Lead Optimization Programs Exploring Benzamide Ortho-Substitution Effects

CAS 954608-63-0 features an ortho-methyl benzamide substituent that is absent in the simpler analog N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 954683-87-5). This ortho-methyl group introduces steric constraint around the amide bond, potentially affecting the binding pose of the benzamide moiety [1]. The compound is suitable as a starting scaffold for systematic benzamide ring substitution studies (ortho-, meta-, para-variations) within medicinal chemistry campaigns targeting HDACs, kinases, or other enzymes recognizing the benzamide pharmacophore [2].

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.